Oxonol VI

Descripción general

Descripción

Oxonol VI is used as an optical indicator for membrane potentials in lipid vesicles.

Aplicaciones Científicas De Investigación

Monitoreo de Gradientes Electroquímicos de Protones

Oxonol VI se utiliza en la medición cuantitativa del potencial transmembrana (Δψ) en proteoliposomas o vesículas de membrana plasmática. Esta aplicación es crucial para comprender los procesos electroquímicos involucrados en la formación del gradiente electroquímico de protones a través de las membranas celulares microbianas o vegetales . La respuesta del tinte a Δψ se puede calibrar, proporcionando una herramienta valiosa para el monitoreo simultáneo de Δψ y el pH intravesicular, que son componentes esenciales del gradiente electroquímico de protones.

Estudiando Transitorios de Potencial de Membrana

La respuesta rápida del tinte a los cambios en el potencial de membrana lo hace adecuado para estudiar los transitorios de potencial de membrana generados por proteínas de membrana como la Na,K-ATPasa . La capacidad de this compound para responder a los cambios de potencial en menos de un segundo es particularmente beneficiosa para las mediciones cinéticas del potencial generado por proteínas de membrana reconstituidas en vesículas lipídicas.

Indicador Potenciométrico para Potenciales de Membrana

This compound sirve como un indicador potenciométrico fluorescente para detectar potenciales de membrana en vesículas lipídicas . Su sensibilidad a los cambios de potencial de membrana permite una fácil calibración y mediciones cuantitativas, lo que lo convierte en una herramienta indispensable para los investigadores que estudian la dinámica de membrana.

Mecanismo De Acción

Target of Action

Oxonol VI primarily targets the membrane potentials in lipid vesicles . It is particularly effective in detecting changes in membrane potential associated with the activity of the (Na+ + K+)-ATPase in reconstituted vesicles .

Mode of Action

This compound acts as an optical indicator for membrane potentials . It is capable of detecting changes in membrane potential that occur as a result of the activity of the (Na+ + K+)-ATPase . This ATPase is a type of enzyme that transports sodium and potassium ions across the cell membrane, a process that is essential for maintaining the electrochemical gradient that drives nerve impulse conduction and muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump . This pump uses ATP to move three sodium ions out of the cell and two potassium ions into the cell, creating an electrochemical gradient . This compound, as an optical indicator, can detect the changes in membrane potential that occur as a result of this ion transport .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of this compound’s action is the detection of changes in membrane potential . By acting as an optical indicator, this compound allows researchers to monitor the activity of the sodium-potassium pump and other processes that affect membrane potential . This can provide valuable insights into cellular function and the effects of various interventions on membrane potential .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can impact the solubility and therefore the effectiveness of this compound . Additionally, this compound should be stored at -20°C and protected from light to maintain its stability

Análisis Bioquímico

Biochemical Properties

Oxonol VI plays a crucial role in biochemical reactions as a membrane potential-sensitive probe. It interacts with various biomolecules, including enzymes and proteins, to monitor changes in membrane potential. For instance, this compound has been used to study the transport properties and translocation mechanisms of the NiCoT transporter NixA from Helicobacter pylori . The dye’s interaction with the membrane potential allows researchers to observe real-time changes in the electric potential across cellular membranes.

Cellular Effects

This compound influences various types of cells and cellular processes by altering membrane potentials. It has been shown to respond rapidly to changes in potential, making it an effective tool for measuring fast potential changes . This dye can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the electric potential changes within cells. For example, this compound has been used to study membrane vesicles from Escherichia coli cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its ability to respond to changes in membrane potential. The dye’s spectral shifts, with an isosbestic point at 603 nm, allow it to measure potential changes accurately . This compound’s rapid response to potential changes makes it a preferred choice for studying fast potential changes in various cellular contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. The dye’s stability and degradation are crucial factors in its long-term use. Studies have shown that this compound can provide consistent measurements of membrane potential changes over extended periods . Its long-term effects on cellular function need to be carefully monitored to ensure accurate results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye provides accurate measurements of membrane potential changes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health . Researchers must carefully determine the appropriate dosage to balance accuracy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to measure membrane potential changes. The dye’s ability to respond to electric potential changes makes it a valuable tool for studying metabolic flux and metabolite levels in different cellular contexts . Its interactions with specific enzymes and cofactors provide insights into the metabolic pathways it influences.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions affect the dye’s localization and accumulation, providing insights into its role in measuring membrane potential changes . The transport and distribution of this compound are crucial factors in its effectiveness as a membrane potential-sensitive probe.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the dye’s activity and function, allowing researchers to study membrane potential changes in various subcellular contexts . Understanding the subcellular localization of this compound is essential for accurately interpreting its measurements.

Propiedades

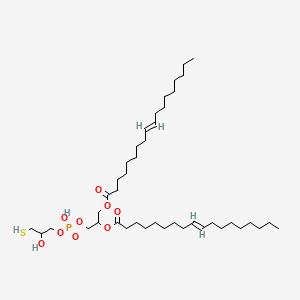

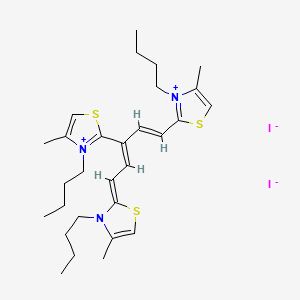

IUPAC Name |

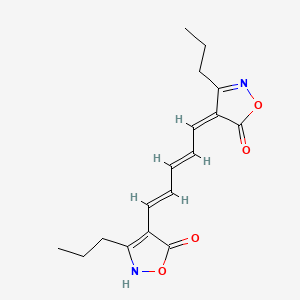

(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHIADVIBJMQL-PQWGHOHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-75-0 | |

| Record name | Oxonol VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXONOL VI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)

![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)